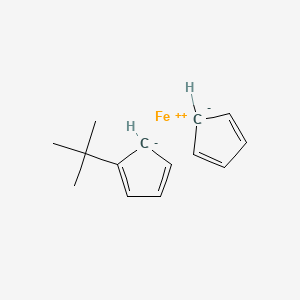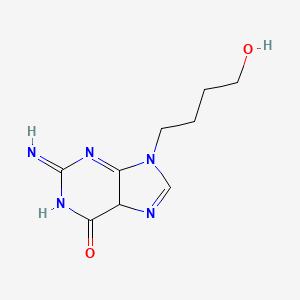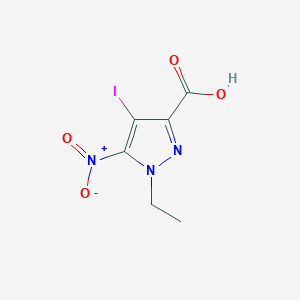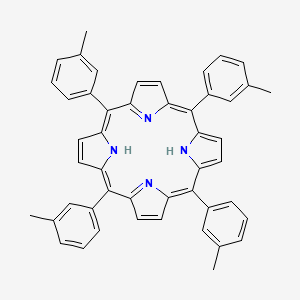
Ferrocene, (1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, (1,1-dimethylethyl)-, also known as tert-butylferrocene, is an organometallic compound consisting of a ferrocene core with a tert-butyl group attached to one of the cyclopentadienyl rings. The molecular formula is C14H18Fe, and it is known for its stability and unique electronic properties. This compound is a derivative of ferrocene, which was first discovered in the 1950s and has since become a cornerstone in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ferrocene, (1,1-dimethylethyl)-, typically involves the reaction of ferrocene with tert-butyl chloride in the presence of a strong base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Preparation of Cyclopentadienyl Anion: Cyclopentadiene is first deprotonated using potassium hydroxide to form the cyclopentadienyl anion.
Formation of Ferrocene: The cyclopentadienyl anion is then reacted with iron(II) chloride to form ferrocene.
Alkylation: Ferrocene is alkylated with tert-butyl chloride in the presence of a base to form ferrocene, (1,1-dimethylethyl)-.
Industrial Production Methods
Industrial production of ferrocene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as sublimation and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ferrocene, (1,1-dimethylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferricenium ions.
Reduction: Reduction reactions can revert ferricenium ions back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and phosphoric acid are used for acylation reactions.
Major Products
Oxidation: Ferricenium ions.
Reduction: Ferrocene.
Substitution: Acetylferrocene and other substituted ferrocenes.
Scientific Research Applications
Ferrocene, (1,1-dimethylethyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Employed in the development of biosensors for detecting glucose and other biomolecules.
Medicine: Investigated for its potential use in anticancer and antiviral drugs.
Industry: Utilized as a fuel additive to improve combustion efficiency and reduce emissions.
Mechanism of Action
The mechanism of action of ferrocene, (1,1-dimethylethyl)-, involves its ability to undergo redox reactions. The compound can easily switch between ferrocene and ferricenium states, facilitating electron transfer processes. This redox behavior is crucial in its applications as a catalyst and in biosensors. The molecular targets and pathways involved include interactions with enzymes and other proteins, enhancing their activity or stability .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound with no substituents.
Methylferrocene: A derivative with a methyl group attached to the cyclopentadienyl ring.
Dimethylferrocene: A derivative with two methyl groups attached to the cyclopentadienyl rings.
Uniqueness
Ferrocene, (1,1-dimethylethyl)-, is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and stability. This makes it particularly useful in applications where steric hindrance is beneficial, such as in the development of selective catalysts and in the stabilization of reactive intermediates .
Properties
Molecular Formula |
C14H18Fe |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-tert-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q2*-1;+2 |
InChI Key |
MZRCQWCFZQOVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12348815.png)
![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)

amine](/img/structure/B12348865.png)

![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)
![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)



![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
